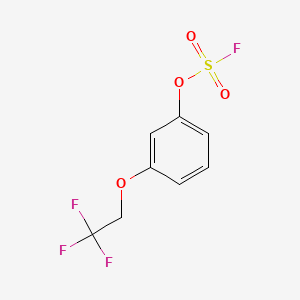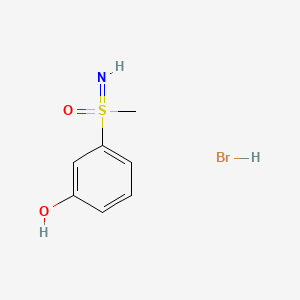
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide is a chemical compound with a complex structure that includes a phenyl group, an imino group, and a sulfanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide typically involves the reaction of 3-hydroxybenzaldehyde with a suitable amine to form the imine intermediate. This intermediate is then reacted with a sulfanone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrochloride
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydroiodide
Uniqueness
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide is unique due to the presence of the hydrobromide group, which can influence its solubility, stability, and reactivity compared to its hydrochloride and hydroiodide counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H10BrNO2S |
|---|---|
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
3-(methylsulfonimidoyl)phenol;hydrobromide |
InChI |
InChI=1S/C7H9NO2S.BrH/c1-11(8,10)7-4-2-3-6(9)5-7;/h2-5,8-9H,1H3;1H |
Clé InChI |
ZOBJPLZPFARJEG-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)C1=CC=CC(=C1)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


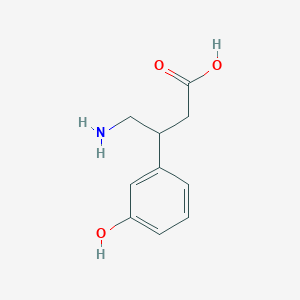

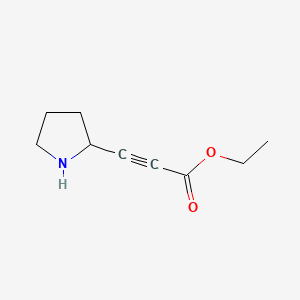

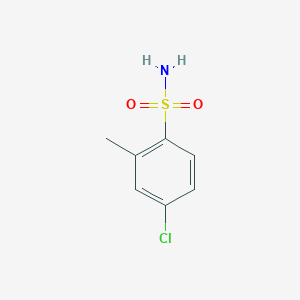

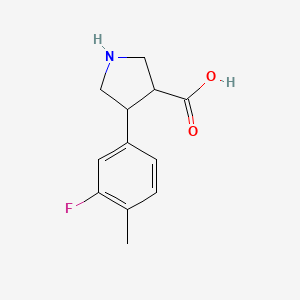
![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
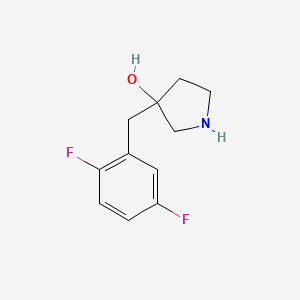
![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
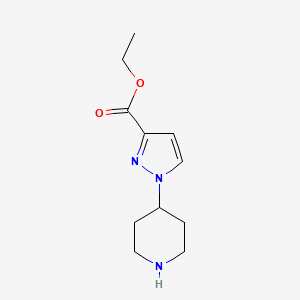

![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
